Methyl (3aR,6aR)-2,3,3a,4,5,6-hexahydrofuro[2,3-c]pyrrole-6a-carboxylate;2,2,2-trifluoroacetic acid
Description
Methyl (3aR,6aR)-2,3,3a,4,5,6-hexahydrofuro[2,3-c]pyrrole-6a-carboxylate;2,2,2-trifluoroacetic acid is a bicyclic compound featuring a fused furopyrrole scaffold (furo[2,3-c]pyrrole) with a carboxylate ester group at the 6a-position and a trifluoroacetic acid counterion. Its stereochemistry (3aR,6aR) confers rigidity to the bicyclic system, making it a valuable intermediate in medicinal chemistry for designing enzyme inhibitors or receptor modulators. The trifluoroacetic acid component enhances solubility in polar solvents and may stabilize the compound during synthesis .
Properties
IUPAC Name |
methyl (3aR,6aR)-2,3,3a,4,5,6-hexahydrofuro[2,3-c]pyrrole-6a-carboxylate;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3.C2HF3O2/c1-11-7(10)8-5-9-4-6(8)2-3-12-8;3-2(4,5)1(6)7/h6,9H,2-5H2,1H3;(H,6,7)/t6-,8+;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQESWWQASMIKSZ-HNJRQZNRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CNCC1CCO2.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@]12CNC[C@H]1CCO2.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F3NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl (3aR,6aR)-2,3,3a,4,5,6-hexahydrofuro[2,3-c]pyrrole-6a-carboxylate; 2,2,2-trifluoroacetic acid is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : C₉H₈F₃N O₃
- Molecular Weight : 239.16 g/mol
- CAS Number : 2174007-79-3
The trifluoroacetic acid moiety enhances the compound's solubility and stability in biological systems.
Mechanisms of Biological Activity
Research indicates that this compound exhibits significant biological activity through various mechanisms:
- Antiviral Activity :
- Cytotoxicity :
- Anti-inflammatory Effects :
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antiviral | Inhibition of HIV protease | |
| Cytotoxicity | Induces apoptosis in cancer cells | |
| Anti-inflammatory | Reduces pro-inflammatory cytokines |
Case Study: HIV Protease Inhibition
In a study examining the efficacy of related compounds as HIV protease inhibitors, it was found that the incorporation of the furo-pyrrole structure significantly increased binding affinity to the enzyme. The study utilized both molecular docking simulations and in vitro assays to confirm these findings .
Case Study: Cytotoxicity in Cancer Cells
A recent investigation into the cytotoxic effects of methyl (3aR,6aR)-2,3,3a,4,5,6-hexahydrofuro[2,3-c]pyrrole-6a-carboxylate revealed that it effectively reduced cell viability in several cancer cell lines including breast and lung cancer cells. The mechanism was linked to the activation of caspase pathways leading to apoptosis .
Toxicity and Safety Profile
While the biological activities are promising, it is crucial to consider the safety profile:
Scientific Research Applications
Medicinal Chemistry
1. Antiviral Agents:
Research indicates that compounds similar to methyl (3aR,6aR)-2,3,3a,4,5,6-hexahydrofuro[2,3-c]pyrrole derivatives have shown promise as potent inhibitors of HIV protease. The structural features of these compounds contribute to their effectiveness in binding to the enzyme and blocking viral replication pathways. Studies have demonstrated that modifications to the furo[2,3-c]pyrrole structure can enhance antiviral activity and selectivity against HIV strains .
2. Antimicrobial Activity:
Compounds derived from this class have been evaluated for their antimicrobial properties. For example, derivatives with trifluoroacetyl groups have exhibited significant antibacterial effects against various strains of bacteria including Mycobacterium smegmatis and Pseudomonas aeruginosa. The presence of electron-withdrawing groups like trifluoroacetyl enhances the compounds' interaction with bacterial cell membranes .
Material Science
1. Polymer Synthesis:
Methyl (3aR,6aR)-2,3,3a,4,5,6-hexahydrofuro[2,3-c]pyrrole derivatives are being explored for their potential use in synthesizing new polymers with enhanced thermal and mechanical properties. The unique structure allows for the incorporation of these compounds into polymer matrices where they can improve stability and durability .
2. Nanocomposite Materials:
Recent studies have investigated the use of this compound in creating nanocomposites that exhibit unique optical and electronic properties. These materials are being considered for applications in sensors and electronic devices due to their ability to enhance conductivity and responsiveness .
Case Study 1: Antiviral Activity Assessment
In a study conducted by Ghosh et al., various derivatives of methyl (3aR,6aR)-2,3,3a,4,5,6-hexahydrofuro[2,3-c]pyrrole were synthesized and tested against HIV protease. The results indicated that specific modifications significantly increased inhibitory potency compared to unmodified compounds .
Case Study 2: Polymer Development
A research team developed a new class of biodegradable polymers incorporating methyl (3aR,6aR)-2,3,3a,4,5,6-hexahydrofuro[2,3-c]pyrrole derivatives. These materials demonstrated enhanced biodegradability and mechanical strength compared to traditional polymers used in biomedical applications .
Chemical Reactions Analysis
Ester Group Reactivity
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Hydrolysis : The methyl ester can be hydrolyzed under basic conditions (e.g., NaOH) to yield the carboxylic acid derivative. Acidic conditions (e.g., TFA) may stabilize the ester or facilitate deprotection in multi-step syntheses .
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Transesterification : Methanol or ethanol in the presence of catalytic TFA enables ester exchange, although steric hindrance from the bicyclic system may limit reactivity .
Example Reaction Pathway
-
Boc Deprotection :
-
Cyclization :
Reactivity of the Bicyclic Framework
The fused furo-pyrrole system exhibits unique reactivity due to strain and electron distribution:
Nucleophilic Substitution
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Ring-Opening : The oxygen atom in the furan ring is susceptible to nucleophilic attack (e.g., by amines or thiols), leading to ring-opened products.
Electrophilic Aromatic Substitution
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Halogenation : Bromine or iodine can substitute at the α-position of the pyrrole ring under mild conditions (e.g., NBS in DCM) .
Stability and Degradation
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Acid Sensitivity : Prolonged exposure to strong acids (e.g., HCl) may degrade the furo-pyrrole ring, forming linear ketones or amines .
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Thermal Stability : Decomposition occurs above 200°C, releasing CO₂ and trifluoroacetate fragments .
Comparative Reactivity Insights
| Functional Group | Reactivity | Key Observations |
|---|---|---|
| Methyl Ester | Hydrolysis, transesterification | Base-sensitive; TFA stabilizes in acidic media |
| Furo-Pyrrole Ring | Nucleophilic substitution | Selective halogenation at pyrrole C3 position |
| TFA Counterion | Deprotection catalyst | Enhances cyclization efficiency in one-pot reactions |
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
Key structural analogs are compiled below, focusing on bicyclic cores, substituents, and functional groups:
Key Observations :
- The target compound’s furopyrrole core distinguishes it from cyclopenta[c]pyrrole or pyrrolo[3,4-b]pyrrole analogs, which lack the oxygen atom in the fused ring system .
- Substituents like trifluoromethyl groups (e.g., in Example 329) or sulfonyl groups (e.g., 5-SO₂CH₃) are common in bioactive molecules, influencing target binding and metabolic stability .
Physicochemical Properties
Data from synthetic and analytical studies:
| Property | Target Compound | (3aS,6aS)-5-(Methylsulfonyl)pyrrolo[3,4-b]pyrrole | Example 329 (EP 4 374 877 A2) |
|---|---|---|---|
| Solubility | High (due to TFA counterion) | Moderate (sulfonyl group) | Low (lipophilic substituents) |
| HPLC Retention Time | Not reported | Not reported | 1.32 minutes (QC-SMD-TFA05) |
| Stability | Acid-sensitive (ester hydrolysis) | Stable to hydrolysis | Likely stable (amide linkage) |
Notes:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
